molecular formula C14H11N3O3S2 B579353 3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt CAS No. 16600-07-0

3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt

Cat. No.: B579353
CAS No.: 16600-07-0
M. Wt: 333.38
InChI Key: AOGRDFOXKGKMGW-UHFFFAOYSA-N
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Description

3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its distinct characteristics.

Preparation Methods

The synthesis of 3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt involves several steps. Typically, the process begins with the preparation of the benzothiazole ring, followed by the introduction of the methyl group at the 3-position. The azo group is then introduced through a diazotization reaction, and finally, the sulfonation of the phenyl ring is carried out to obtain the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonated phenyl ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Research studies explore its potential therapeutic applications, including its use as a diagnostic tool.

    Industry: It finds applications in the manufacturing of dyes and pigments due to its vibrant color properties

Mechanism of Action

The mechanism of action of 3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt involves its interaction with specific molecular targets. The azo group can undergo reduction, leading to the formation of amines that interact with various biological pathways. The sulfonated phenyl ring enhances its solubility and allows it to interact with different cellular components, making it effective in various applications .

Comparison with Similar Compounds

Compared to other similar compounds, 3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt stands out due to its unique combination of the benzothiazole ring, azo group, and sulfonated phenyl ring. Similar compounds include:

  • 3-Methyl-2-((p-sulfophenyl)azo)benzothiazole
  • 3-Methyl-2-((p-sulfophenyl)azo)benzothiazolium chloride
  • 3-Methyl-2-((p-sulfophenyl)azo)benzothiazolium sulfate These compounds share similar structural features but differ in their specific functional groups and properties .

Properties

CAS No.

16600-07-0

Molecular Formula

C14H11N3O3S2

Molecular Weight

333.38

IUPAC Name

4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C14H11N3O3S2/c1-17-12-4-2-3-5-13(12)21-14(17)16-15-10-6-8-11(9-7-10)22(18,19)20/h2-9H,1H3

InChI Key

AOGRDFOXKGKMGW-UHFFFAOYSA-N

SMILES

C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)S(=O)(=O)[O-]

Origin of Product

United States

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